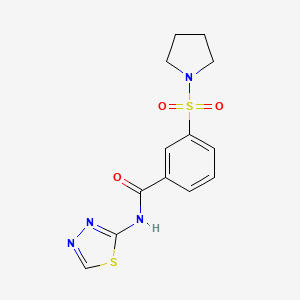![molecular formula C20H32N4O B5686934 N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide, also known as MP-10, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of benzamide derivatives and has a molecular weight of 393.5 g/mol. MP-10 has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide is not fully understood, but it is believed to involve the modulation of multiple neurotransmitter systems in the brain. This compound has been shown to have affinity for several receptors, including dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin neurotransmission in the brain, which may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has several advantages for lab experiments. It has a well-characterized mechanism of action and has been extensively studied in animal models of various disorders. It is also relatively easy to synthesize and has a high degree of purity. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. It may also have off-target effects on other neurotransmitter systems, which may complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide. One area of interest is the development of more selective compounds that target specific neurotransmitter systems. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, there is potential for the use of this compound in combination with other drugs for the treatment of complex psychiatric disorders.
Synthesemethoden
The synthesis of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide involves several steps, starting from the reaction of 4-piperidin-3-ylbenzoic acid with 1-(chloromethyl)-4-methylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-bromopropionyl chloride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potent antipsychotic effects in animal models of schizophrenia, with a mechanism of action similar to that of typical antipsychotic drugs such as haloperidol. This compound has also been shown to have antidepressant effects in animal models of depression, with a mechanism of action involving the modulation of serotonin and dopamine neurotransmission.
Eigenschaften
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-23-12-14-24(15-13-23)11-3-10-22-20(25)18-7-5-17(6-8-18)19-4-2-9-21-16-19/h5-8,19,21H,2-4,9-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMPVDSYVKAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5686855.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol](/img/structure/B5686918.png)
![(3aR*,7aS*)-2-{4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5686923.png)
![2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5686944.png)
![2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5686949.png)